molecular formula C15H12Cl2N2O2 B5755370 4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide

4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide

Cat. No. B5755370
M. Wt: 323.2 g/mol
InChI Key: DJNLBIGLBYXUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide, also known as CCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazides and has been shown to have promising pharmacological properties, making it a subject of interest in drug discovery and development.

Mechanism of Action

4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide has been shown to exert its pharmacological effects through multiple mechanisms of action. One of its primary mechanisms involves the inhibition of histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression. By inhibiting HDAC enzymes, 4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide can alter the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit inflammation, and protect against oxidative stress. In vivo studies have also shown its potential in reducing tumor growth and improving cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its pharmacological effects can be easily measured using various biochemical and cellular assays. However, one of its limitations is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research and development of 4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide. One potential area of focus is the optimization of its pharmacokinetic properties, including its solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to elucidate its mechanisms of action and identify its molecular targets. Finally, the potential use of 4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide in combination with other drugs for the treatment of various diseases should be explored.

Synthesis Methods

The synthesis of 4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide can be achieved through a multistep reaction process involving the condensation of 4-chlorobenzoyl chloride with hydrazine hydrate, followed by the reaction of the resulting intermediate with 4-chloroaniline. The final product is obtained through recrystallization of the crude product in a suitable solvent.

Scientific Research Applications

4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Its potential therapeutic applications have been explored in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

4-chloro-N'-[2-(4-chlorophenyl)acetyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c16-12-5-1-10(2-6-12)9-14(20)18-19-15(21)11-3-7-13(17)8-4-11/h1-8H,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNLBIGLBYXUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NNC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N'-[2-(4-chlorophenyl)acetyl]benzohydrazide

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